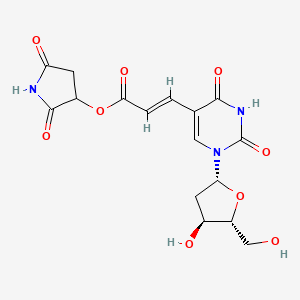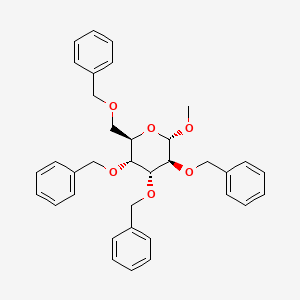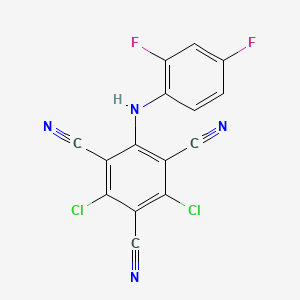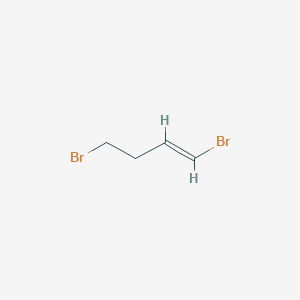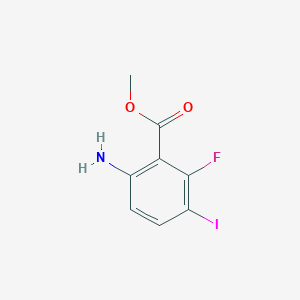![molecular formula C16H24N2O10 B12841775 1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-b-D-glucopyranose](/img/structure/B12841775.png)
1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-b-D-glucopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-b-D-glucopyranose is a derivative of glucosamine, a naturally occurring amino sugar. This compound is often used in biochemical research and has applications in various fields such as chemistry, biology, and medicine. It is known for its role in the synthesis of glycosylated compounds and its potential as a metabolic inhibitor of cellular-membrane glycoconjugates .
準備方法
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-b-D-glucopyranose typically involves the acetylation of glucosamine The process begins with the protection of the hydroxyl groups of glucosamine using acetyl groupsThe reaction conditions often involve the use of acetic anhydride and a base such as pyridine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
化学反応の分析
1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-b-D-glucopyranose undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-b-D-glucopyranose has several scientific research applications:
Chemistry: It is used in the synthesis of glycosylated compounds and as a building block for more complex molecules.
Biology: The compound is studied for its role in cellular processes and its potential as a metabolic inhibitor.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of glycosylated drugs.
Industry: It is used in the production of various biochemical reagents and intermediates.
作用機序
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-b-D-glucopyranose involves its interaction with cellular-membrane glycoconjugates. It acts as a metabolic inhibitor by interfering with the synthesis and function of these glycoconjugates. The molecular targets and pathways involved include enzymes responsible for glycosylation and other related metabolic processes .
類似化合物との比較
1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-b-D-glucopyranose can be compared with other similar compounds such as:
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-b-D-glucopyranose: This compound lacks the aminoacetyl group at the 2-position.
2-Acetamido-2-deoxy-b-D-glucopyranose 1,3,4,6-tetraacetate: Similar in structure but with different functional groups.
N-Acetyl-D-glucosamine: A simpler derivative of glucosamine with fewer acetyl groups.
特性
分子式 |
C16H24N2O10 |
|---|---|
分子量 |
404.37 g/mol |
IUPAC名 |
[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-[(2-aminoacetyl)amino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H24N2O10/c1-7(19)24-6-11-14(25-8(2)20)15(26-9(3)21)13(18-12(23)5-17)16(28-11)27-10(4)22/h11,13-16H,5-6,17H2,1-4H3,(H,18,23)/t11-,13-,14-,15-,16-/m1/s1 |
InChIキー |
PDSYKYXZTPWVAQ-JPIRQXTESA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)NC(=O)CN)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B12841694.png)
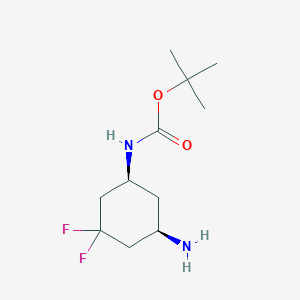
![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate](/img/structure/B12841704.png)

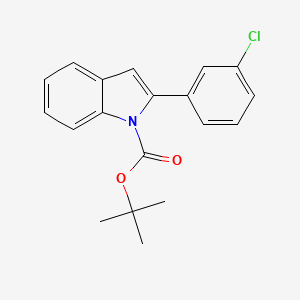
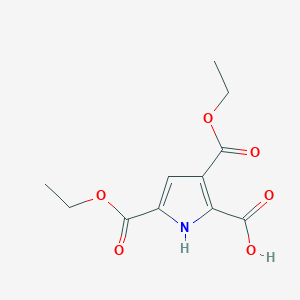
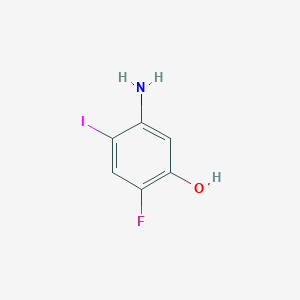
![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine](/img/structure/B12841735.png)
